(3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid
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Overview
Description
(3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect the amino group during chemical reactions. This compound is of significant interest in the field of peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can be purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids often involves the use of automated peptide synthesizers. These machines can efficiently carry out the protection and deprotection steps, as well as the coupling reactions required for peptide synthesis. The use of solid-phase synthesis techniques allows for the rapid and scalable production of Boc-protected amino acids .
Chemical Reactions Analysis
Types of Reactions
(3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Deprotection: TFA in dichloromethane at room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amino acid.
Scientific Research Applications
(3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the construction of peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized .
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in organic synthesis.
Allylamine: An unsaturated amine used in the synthesis of pharmaceuticals.
Uniqueness
(3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a hydroxyl group. This combination makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Properties
Molecular Formula |
C12H23NO5 |
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Molecular Weight |
261.31 g/mol |
IUPAC Name |
(3R)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7?,8-/m0/s1 |
InChI Key |
JXQDNPABVJXKMH-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(C(=O)O)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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